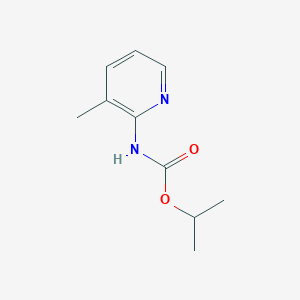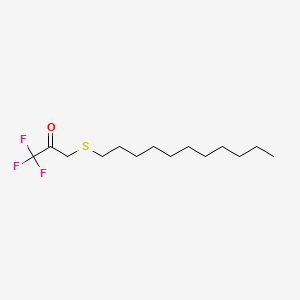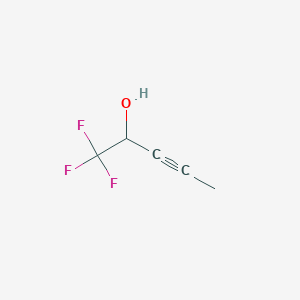
1,1,1-Trifluoropent-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoropent-3-yn-2-ol is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropent-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of trifluoromethylated alkynes with appropriate reagents under controlled conditions. For instance, the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane in ethyl ether at 20°C has been documented . This reaction involves a [3+2]-cycloaddition followed by a [3+6]-cycloaddition, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoropent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethylated ketones or aldehydes.
Reduction: Formation of trifluoromethylated alkenes or alkanes.
Substitution: Formation of substituted trifluoromethylated compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoropent-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoropent-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity. The hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological molecules. The triple bond provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored properties.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but with a phenyl group instead of an alkyne.
1,1,1-Trifluoropentane: Lacks the hydroxyl and alkyne groups, making it less reactive.
Trifluoromethylated alkenes and alkynes: Share the trifluoromethyl group but differ in other functional groups.
Uniqueness: 1,1,1-Trifluoropent-3-yn-2-ol is unique due to the combination of its trifluoromethyl group, hydroxyl group, and carbon-carbon triple bond. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other trifluoromethylated compounds.
Eigenschaften
CAS-Nummer |
94590-76-8 |
|---|---|
Molekularformel |
C5H5F3O |
Molekulargewicht |
138.09 g/mol |
IUPAC-Name |
1,1,1-trifluoropent-3-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-2-3-4(9)5(6,7)8/h4,9H,1H3 |
InChI-Schlüssel |
YKQIDWBRASLAMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





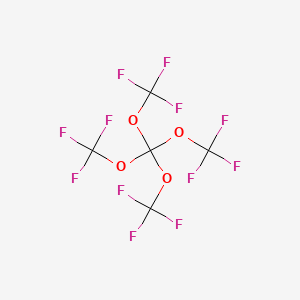
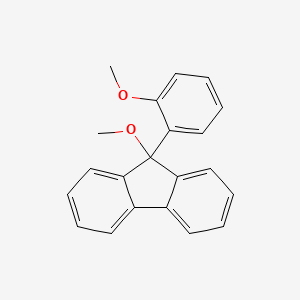
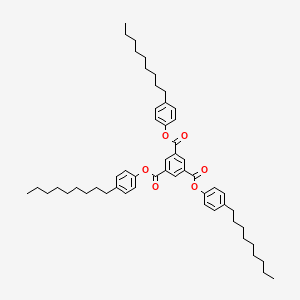
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)
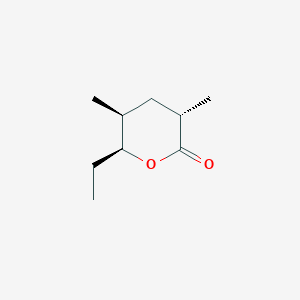
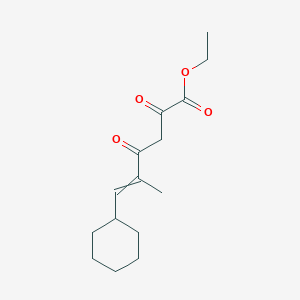
stannane](/img/structure/B14351820.png)
